Technical Guide: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
Technical Guide: Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS Number: 177478-49-8
This technical guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, with a focus on experimental data and methodologies.
Chemical and Physical Properties
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, also known as 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester, is a solid powder at room temperature. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 177478-49-8 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | Powder | |
| Melting Point | 73-76 °C | |
| Purity | Typically ≥97% | [2] |
| InChI Key | PPSPOJUGGLXCIV-UHFFFAOYSA-N | [2] |
| SMILES | COC(=O)c1ccc2NCCCc2c1 | [2] |
Synthesis and Characterization
A plausible synthetic route, based on general chemical principles, is the esterification of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This would involve reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.
Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm the structure and assess purity. While a full experimental dataset for the title compound is not available, ¹H NMR spectra for the related compound, 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its methyl ester, have been reported and could serve as a reference for spectral interpretation.
Potential Biological Activities and Therapeutic Applications
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] Research into this class of compounds has revealed potential applications in oncology and neurodegenerative diseases.
Anticancer Potential
Several studies have highlighted the anticancer properties of tetrahydroquinoline derivatives.[4][5] For instance, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers.[6][7] Inhibition of MCL-1 can restore the natural process of programmed cell death (apoptosis) in cancer cells. The general mechanism involves the binding of the inhibitor to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins.
Potential Anti-Cancer Signaling Pathway Involvement:
Caption: General mechanism of MCL-1 inhibition by tetrahydroquinoline derivatives.
Neuroprotective Effects
Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective properties.[8] The proposed mechanisms of action include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[8] These activities suggest a potential therapeutic role in neurodegenerative conditions like Parkinson's disease.
Disclaimer: The biological activities described above are based on studies of related compounds. Specific in vitro or in vivo studies on Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate have not been identified in the reviewed literature. Further research is required to determine the specific biological profile of this compound.
Conclusion
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to compounds with known anticancer and neuroprotective activities makes it a target of interest for synthesis and biological screening. This guide provides a foundational understanding of its properties and potential, based on the currently available information. Detailed experimental protocols for its synthesis and comprehensive biological evaluations are necessary to fully elucidate its therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]

